molecular formula C29H42ClNO4 B13442202 Buprenorphine-d3 Hydrochloride

Buprenorphine-d3 Hydrochloride

Cat. No.: B13442202
M. Wt: 507.1 g/mol
InChI Key: UAIXRPCCYXNJMQ-STVQZXFISA-N
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Description

Buprenorphine-d3 Hydrochloride is a deuterated form of buprenorphine, an opioid used for pain management and opioid addiction treatment. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of buprenorphine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buprenorphine-d3 Hydrochloride involves the incorporation of deuterium atoms into the buprenorphine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified through crystallization or chromatography techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Buprenorphine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form metabolites.

    Reduction: Reduction reactions can modify the functional groups in the molecule.

    Substitution: Substitution reactions can occur at specific sites in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties and metabolic pathways.

Scientific Research Applications

Buprenorphine-d3 Hydrochloride is widely used in scientific research, including:

    Chemistry: Studying the stability and reactivity of deuterated compounds.

    Biology: Investigating the metabolic pathways and pharmacokinetics of buprenorphine.

    Medicine: Developing new formulations and delivery methods for opioid addiction treatment.

    Industry: Enhancing the stability and efficacy of pharmaceutical products through deuteration.

Mechanism of Action

Buprenorphine-d3 Hydrochloride exerts its effects by binding to opioid receptors in the brain and spinal cord. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesia and reduced withdrawal symptoms without causing significant euphoria or respiratory depression. The deuterium atoms in this compound may alter its binding affinity and metabolic stability, providing insights into the compound’s pharmacokinetics.

Comparison with Similar Compounds

Buprenorphine-d3 Hydrochloride is compared with other similar compounds, such as:

    Buprenorphine: The non-deuterated form, used for pain management and opioid addiction treatment.

    Methadone: Another opioid used for similar purposes but with different pharmacokinetic properties.

    Oxycodone: A potent opioid analgesic with a higher risk of addiction and side effects.

This compound is unique due to its deuterium atoms, which enhance its stability and provide valuable insights into the pharmacokinetics and metabolism of buprenorphine.

Properties

Molecular Formula

C29H42ClNO4

Molecular Weight

507.1 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-(trideuteriomethoxy)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride

InChI

InChI=1S/C29H41NO4.ClH/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;1H/t20-,21-,24-,26?,27-,28+,29-;/m1./s1/i5D3;

InChI Key

UAIXRPCCYXNJMQ-STVQZXFISA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@]12CC[C@@]3(C[C@@H]1C(C)(C(C)(C)C)O)[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC7CC7.Cl

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl

Origin of Product

United States

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